6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin
Overview
Description
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, also known as IST-622, is a synthetic derivative of chartreusin. Chartreusin is a natural antibiotic produced by Streptomyces chartreusis. IST-622 has been studied for its potential pharmacokinetic and pharmacodynamic properties, particularly in the context of cancer treatment .
Preparation Methods
The synthesis of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves several steps. The starting material, chartreusin, undergoes a series of chemical reactions to introduce the 3-ethoxypropionyl and exo-benzylidene groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and stability of synthetic derivatives of natural antibiotics.
Biology: Research has focused on its interactions with biological macromolecules and its potential as a tool for studying cellular processes.
Medicine: IST-622 has shown promise in preclinical studies for its potential anticancer properties, particularly in breast cancer treatment.
Mechanism of Action
The mechanism of action of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves its interaction with cellular targets, leading to the inhibition of specific biological pathways. The compound is believed to interfere with DNA replication and transcription, thereby inhibiting the growth of cancer cells. Molecular targets include topoisomerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin can be compared with other synthetic derivatives of chartreusin, such as:
3’,4’-O-exo-benzylidenechartreusin: Lacks the 3-ethoxypropionyl group but shares the exo-benzylidene modification.
3’-demethyl-3’,4’-O-exo-benzylidenechartreusin: Similar structure with a demethylated group.
The uniqueness of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin lies in its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties, making it a more effective candidate for therapeutic applications .
Properties
IUPAC Name |
[4-[[7-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-yl] 3-ethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44O16/c1-6-51-17-16-27(45)56-35-24-14-13-23(18-25(24)36-30-29-26(55-41(49)31(30)35)15-12-19(2)28(29)40(48)57-36)54-44-39(60-43-33(47)37(50-5)32(46)20(3)52-43)38-34(21(4)53-44)58-42(59-38)22-10-8-7-9-11-22/h7-15,18,20-21,32-34,37-39,42-44,46-47H,6,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUHWVLCGLLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OC1=C2C3=C(C4=C1C=CC(=C4)OC5C(C6C(C(O5)C)OC(O6)C7=CC=CC=C7)OC8C(C(C(C(O8)C)O)OC)O)OC(=O)C9=C(C=CC(=C93)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926094 | |
Record name | 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128201-92-3 | |
Record name | 6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128201923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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